
tert-Butyl 3-chloro-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-chloro-3-oxopropanoate is an organic compound with the molecular formula C7H11ClO3 It is a derivative of propanoic acid and contains a tert-butyl ester group, a chloro substituent, and a keto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloro-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetoacetate with thionyl chloride (SOCl2) to introduce the chloro group. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-chloro-3-oxopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3), ethanol (C2H5OH), or thiols (RSH) are commonly used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of tert-butyl 3-amino-3-oxopropanoate, tert-butyl 3-alkoxy-3-oxopropanoate, or tert-butyl 3-thio-3-oxopropanoate.
Reduction: Formation of tert-butyl 3-hydroxy-3-oxopropanoate.
Oxidation: Formation of tert-butyl 3-carboxy-3-oxopropanoate or other oxidized derivatives.
Applications De Recherche Scientifique
tert-Butyl 3-chloro-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester and keto groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-chloro-3-oxopropanoate involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the keto group can participate in redox reactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-bromo-3-oxopropanoate: Similar structure but with a bromo substituent instead of a chloro group.
tert-Butyl 3-oxopropanoate: Lacks the chloro substituent, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 3-cyclopropyl-3-oxopropanoate: Contains a cyclopropyl group, which affects its steric and electronic properties.
Uniqueness
tert-Butyl 3-chloro-3-oxopropanoate is unique due to the presence of both a chloro and a keto group, which allows it to undergo a wide range of chemical reactions. Its reactivity and versatility make it a valuable compound in organic synthesis and research applications.
Propriétés
Numéro CAS |
53075-12-0 |
|---|---|
Formule moléculaire |
C7H11ClO3 |
Poids moléculaire |
178.61 g/mol |
Nom IUPAC |
tert-butyl 3-chloro-3-oxopropanoate |
InChI |
InChI=1S/C7H11ClO3/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3 |
Clé InChI |
CFEJHPCHFREQTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
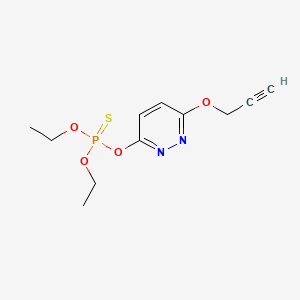
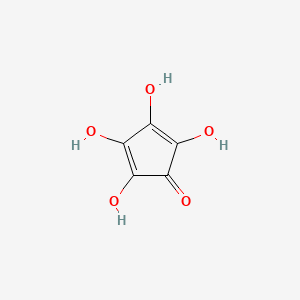
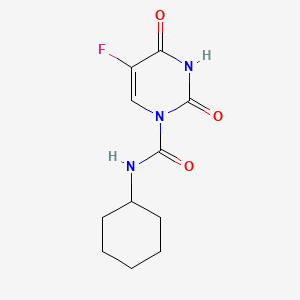

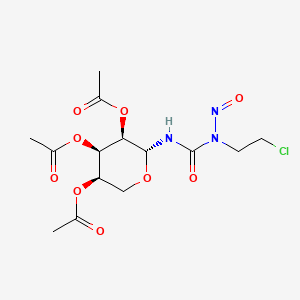
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)

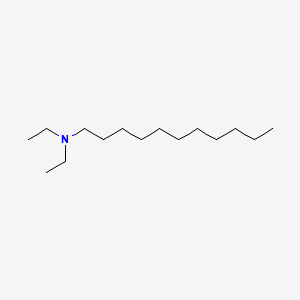
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)


![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![Yttrium tris[bis(trimethylsilyl)methanide]](/img/structure/B14636006.png)
